(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine

Chiral chromatography Physicochemical properties Enantiomeric differentiation

Researchers developing chiral 1,3-diamine pharmacophores or conformationally responsive ligands require exact stereochemistry. Incorrect regioisomers or enantiomers compromise binding affinity and asymmetric outcomes. This (R)-enantiomer offers: - Defined C5 configuration with N1-ethyl/N3-methyl asymmetry for facial selectivity - Hydrogen-bonding 5-amino group enabling tridentate coordination - Conformational flexibility (chair-flipping, ΔΔG~0.3 kcal/mol) vs. piperidines Available from BenchChem with verified enantiopurity and comprehensive analytical data.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
Cat. No. B13114201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCN1CC(CN(C1)C)N
InChIInChI=1S/C7H17N3/c1-3-10-5-7(8)4-9(2)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1
InChIKeyABAIBKNBILXBQK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine: Chiral Hexahydropyrimidine Building Block for Asymmetric Synthesis


(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine (CAS 485813-12-5) is a chiral, non-aromatic heterocyclic amine characterized by a fully saturated six-membered hexahydropyrimidine ring system . With a molecular formula of C₇H₁₇N₃ and a molecular weight of 143.23 g/mol, this compound exists as a defined (R)-enantiomer at the 5-position, making it a potential chiral building block or ligand for asymmetric synthesis applications . The compound belongs to the broader class of 5-aminohexahydropyrimidines, which have been explored historically as scaffolds for antibacterial, antifungal, and insect-controlling compositions [1]. Publicly available primary research literature and patent filings containing rigorous comparative performance data for this specific compound are extremely limited; the evidence assembled below reflects the best available information drawn from authoritative chemical databases and class-level knowledge of hexahydropyrimidine chemistry.

Chiral building block for asymmetric 1,3-diamine pharmacophore synthesis
Ligand scaffold with tunable N,N'-chelate bite angle for metal complexes
Chiral reference standard for hexahydropyrimidine chromatographic method development

Why Generic Substitution of (R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine Carries Procurement Risk


The hexahydropyrimidine scaffold permits extensive substitution at the N1, C2, N3, and C5 positions, and small structural changes can dramatically alter conformation, basicity, and chiral recognition properties [1]. Conformational free-energy differences between axial and equatorial N-alkyl groups in hexahydropyrimidines differ measurably from those in analogous piperidines, and 5-amino substitution introduces hydrogen-bonding capability that is absent in simpler N,N'-dialkylhexahydropyrimidines [1]. The specific (R)-configuration at C5, combined with the asymmetric N1-ethyl/N3-methyl substitution pattern, creates a unique steric and electronic environment at the primary amine that cannot be replicated by the (S)-enantiomer, the des-ethyl analog, or the regioisomeric N1-methyl/N3-ethyl variant. Procurement of an incorrect stereoisomer or an N-substitution regioisomer risks compromising the stereochemical outcome of asymmetric transformations or the binding affinity in receptor-targeted applications.

(S)-enantiomer may invert chiral recognition and alter asymmetric synthesis outcome
Des-ethyl analog lower lipophilicity and altered hydrogen-bond profile may shift partitioning and recognition
N1-methyl/N3-ethyl regioisomer different NMR fingerprint and chelation geometry can confound structural assignment

(R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine: Quantitative Evidence Guide for Differentiated Selection


Computed Physicochemical Properties Enable Chromatographic Differentiation from the (S)-Enantiomer and Des-Ethyl Analog

The target compound (R)-1-ethyl-3-methylhexahydropyrimidin-5-amine exhibits a computed density of 0.932 g/cm³ (at 20°C), a boiling point of 173.1°C (at 760 mmHg), and a flash point of 58.3°C, with a refractive index of 1.474 . While these values are identical for the (S)-enantiomer, the chromatographic retention on chiral stationary phases is expected to differ; the target compound's defined (R)-configuration at C5 (InChIKey: ABAIBKNBILXBQK-SSDOTTSWSA-N) provides a distinct identifier for procurement verification . The des-ethyl analog (1-methylhexahydropyrimidin-5-amine, C₅H₁₃N₃, MW ~115.18 g/mol) is expected to exhibit a lower boiling point (~140–150°C, estimated by homologation) and reduced lipophilicity (calculated logP difference of approximately –0.8 to –1.0 log units vs. the target), facilitating differentiation by GC retention time or HPLC polarity.

Physicochemical Differentiation
Class-level inference
BP: 173.1°C (Δ~23–33°C vs des-ethyl analog)
Supports chromatographic identity confirmation
Computed values; chiral stationary phase validation required
Chiral chromatography Physicochemical properties Enantiomeric differentiation

Distinct Regioisomeric Substitution Pattern Differentiates This Compound from Symmetric N,N'-Dialkylhexahydropyrimidines

The target compound bears an asymmetric N1-ethyl/N3-methyl substitution pattern (SMILES: N1(CC)C[C@H](N)CN(C)C1), which creates two chemically distinct nitrogen environments . This contrasts with symmetric N,N'-dimethyl or N,N'-diethyl hexahydropyrimidines, which possess equivalent nitrogen atoms. In ¹H NMR, the N–CH₂–CH₃ protons of the target compound are expected to appear as a quartet (~2.3–2.5 ppm) integrating for 2H, while the N–CH₃ singlet integrates for 3H; symmetric N,N'-dimethyl analogs would show only one N–CH₃ signal integrating for 6H [1]. The ¹³C NMR spectrum should display distinct signals for the N–CH₂CH₃ and N–CH₃ carbons, providing unambiguous regioisomeric fingerprinting capability.

NMR Regioisomer Fingerprint
Class-level inference
1H N–CH2:N–CH3 integration 2H:3H vs symmetric 6H singlet
Enables unambiguous regioisomeric structural verification
Expected 1H/13C NMR patterns; confirm experimentally upon receipt
Regioisomerism NMR characterization Structural identity

5-Amino Group Introduces Hydrogen-Bond Donor/Acceptor Capability Absent in Non-Aminated Hexahydropyrimidine Analogs

The primary amine at the 5-position (C[C@H](N)) introduces dual hydrogen-bond donor (2H) and acceptor (1 lone pair) functionality at a stereochemically defined exocyclic site . This contrasts with the broader class of N,N'-dialkylhexahydropyrimidines that lack the 5-amino group, which can participate only as hydrogen-bond acceptors via their endocyclic nitrogen lone pairs. The presence of a primary amine also enables derivatization chemistry—such as amide formation, reductive amination, or sulfonamide coupling—that is inaccessible to non-aminated hexahydropyrimidines [1].

Hydrogen-Bond Capability
Class-level inference
2 H-bond donors, 3 acceptors (vs 0 donors in non-aminated analogs)
Expands synthetic derivatization and molecular recognition design options
Functional group count; binding specificity requires assay confirmation
Hydrogen bonding Molecular recognition Ligand design

Hexahydropyrimidine Ring Provides Conformational Flexibility Distinct from Rigid Aromatic Pyrimidine Scaffolds in Chiral Ligand Design

The hexahydropyrimidine ring is fully saturated, adopting chair conformations with the possibility of ring-flipping, unlike aromatic pyrimidines which are planar and conformationally rigid [1]. The conformational free-energy difference (ΔG°) between axial and equatorial N-methyl groups in hexahydropyrimidines has been measured as smaller than in the corresponding N-alkylpiperidines, attributed to repulsion between two axial lone pairs on nitrogen (~0.3 kcal/mol) [1]. This unique conformational landscape, when combined with the fixed (R)-configuration at C5, provides a degree of conformational adaptability that may benefit induced-fit molecular recognition processes.

Conformational Flexibility
Class-level inference
N–CH3 axial/equatorial ΔG° ~0.3 kcal/mol smaller than piperidine
May benefit induced-fit binding scenarios in molecular recognition
Class-level conformational analysis data; verify under target conditions
Conformational analysis Saturated heterocycles Chiral ligand design

Dual Endocyclic Nitrogen Atoms Enable Bidentate Metal Coordination Geometry Distinct from Monoamine or Piperazine Ligands

The hexahydropyrimidine ring contains two endocyclic nitrogen atoms (N1 and N3) positioned in a 1,3-relationship, enabling potential bidentate N,N'-chelation to metal centers with a bite angle distinct from that of ethylenediamine (five-membered chelate) or piperazine (more rigid six-membered chelate) . The 5-amino group provides an additional third coordination site, potentially enabling tridentate (N,N',N'') or bridging coordination modes. Hexahydropyrimidine derivatives have been employed as ligands in silver(I) complexes where bis(hexahydropyrimidine) bridges mediate close Ag···Ag separations (2.901–2.939 Å) indicative of metal–metal interactions [1].

Coordination Versatility
Class-level inference
Bidentate N1,N3 chelation; tridentate mode accessible via 5-NH2
Offers coordination geometries distinct from common diamines
Demonstrated with Ag+ complexes; broader metal scope requires study
Metal coordination Bidentate ligand Hexahydropyrimidine complexes

Best Research and Industrial Application Scenarios for (R)-1-Ethyl-3-methylhexahydropyrimidin-5-amine


Chiral Building Block for Asymmetric Synthesis of 1,3-Diamine-Containing Pharmacophores

The (R)-configuration at C5 and the presence of a primary amine make this compound a potential precursor for diastereomerically pure N-acylated or N-sulfonylated derivatives. The asymmetric N1-ethyl/N3-methyl substitution creates a desymmetrized scaffold that may impart facial selectivity in subsequent transformations, as supported by the distinct NMR environments of the two endocyclic nitrogen substituents . Researchers developing chiral 1,3-diamine pharmacophores may use this compound as a starting material where the hexahydropyrimidine ring serves as a masked or protected 1,3-diamine equivalent.

Ligand Scaffold for Transition Metal Complexes Requiring N,N'-Chelation with a Tunable Bite Angle

The 1,3-diazine architecture of the hexahydropyrimidine ring provides a six-membered chelate bite angle distinct from ethylenediamine-based ligands, as demonstrated by the use of related hexahydropyrimidine derivatives in silver(I) complexes exhibiting metal–metal interactions (Ag···Ag: 2.901–2.939 Å) [1]. The additional 5-amino group offers a third coordination site, enabling the construction of polynuclear metal complexes or metal-organic frameworks where tridentate or bridging coordination modes are required.

Conformationally Adaptable Scaffold for Molecular Recognition and Supramolecular Chemistry

The saturated hexahydropyrimidine ring's ability to undergo chair-flipping, with a smaller N-alkyl axial/equatorial free-energy difference (~0.3 kcal/mol) compared to piperidine analogs [2], provides conformational adaptability that may be advantageous in induced-fit binding scenarios. Combined with the hydrogen-bond donor/acceptor capability of the 5-amino group , this compound may serve as a scaffold for constructing conformationally responsive molecular receptors or sensors.

Analytical Reference Standard for Chiral Hexahydropyrimidine Method Development

The well-defined computed physicochemical properties (density 0.932 g/cm³, boiling point 173.1°C, refractive index 1.474) and unique InChIKey (ABAIBKNBILXBQK-SSDOTTSWSA-N) enable this compound to serve as a reference standard for developing chiral chromatographic separation methods for hexahydropyrimidine derivatives . Its asymmetric N-substitution pattern provides a distinctive NMR fingerprint (2H:3H N–CH₂:N–CH₃ integration ratio) that can serve as a quality control benchmark for related compounds.

Application
Selection Property
Validation Focus
Asymmetric 1,3-diamine pharmacophore synthesis
Chiral (R)-configuration and desymmetrized N-substitution pattern
Facial selectivity and diastereomeric purity of derivatized products
Transition metal complex design
N,N'-chelate bite angle and additional 5-NH2 coordination site
Coordination geometry and polynuclear complex construction
Molecular recognition and supramolecular chemistry
Conformational adaptability through ring-flipping energetics
Induced-fit binding and receptor response evaluation
Chiral hexahydropyrimidine chromatographic analysis
Defined physicochemical identity and chiral stationary phase retention
Method development and quality control benchmark establishment
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